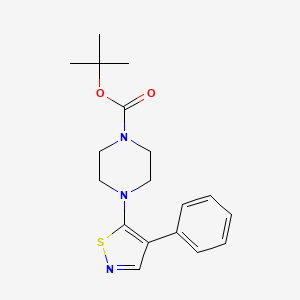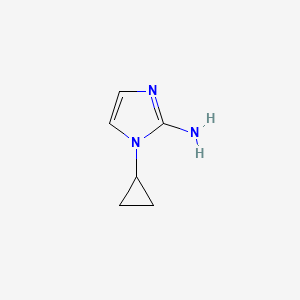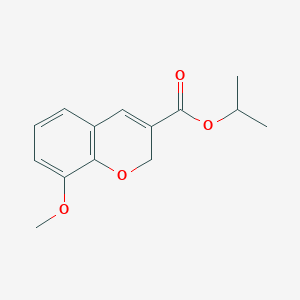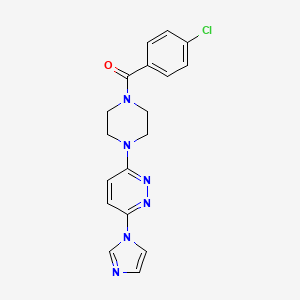
Tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It belongs to the class of piperazine derivatives and has been shown to possess various biological activities.
Mécanisme D'action
The exact mechanism of action of tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate is not fully understood. However, it has been shown to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate has been shown to produce various biochemical and physiological effects. It has been shown to increase the level of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood, behavior, and cognition. It has also been shown to decrease the level of acetylcholine in the brain, which is involved in memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate in lab experiments is its potential therapeutic properties. It has been shown to possess various biological activities that make it a promising candidate for the development of new drugs. However, one of the limitations of using tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate in lab experiments is its potential toxicity. It has been shown to produce toxic effects in some animal studies, which may limit its use in humans.
Orientations Futures
There are several future directions for the study of tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate. One direction is the development of new drugs based on its structure and biological activities. Another direction is the study of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate involves a multistep process. The first step involves the reaction of 4-phenyl-1,2-thiazole-5-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding tert-butyl ester. The second step involves the reaction of the tert-butyl ester with piperazine in the presence of a catalyst such as trifluoroacetic acid (TFA) to form tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate.
Applications De Recherche Scientifique
Tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate has been extensively studied for its potential therapeutic properties. It has been shown to possess antipsychotic, anxiolytic, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)16-15(13-19-24-16)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRJSWYSTWIYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=NS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-Methylsulfonylphenyl)tetrazol-2-yl]acetic acid](/img/no-structure.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2829431.png)

![2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2829433.png)
![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2829436.png)


![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2829442.png)


![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2829445.png)

![3,4-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2829449.png)
![Methyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2829450.png)